What is Balsalazide-d3 and its primary use in research
What is Balsalazide-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Balsalazide-d3, a deuterated derivative of the anti-inflammatory prodrug Balsalazide. The primary application of Balsalazide-d3 in a research setting is as an internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms offers a mass shift that allows for precise differentiation from the unlabeled parent drug, Balsalazide, and its metabolites, without significantly altering its chemical properties. This guide will detail the characteristics of Balsalazide-d3, its principal use in pharmacokinetic studies, a representative experimental protocol, and the mechanism of action of its parent compound.
Introduction to Balsalazide and the Role of Deuteration
Balsalazide is an orally administered prodrug used for the treatment of mildly to moderately active ulcerative colitis[1][2][3][4]. It is designed to deliver its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis[1]. Upon reaching the colon, bacterial azoreductases cleave the azo bond in Balsalazide, releasing mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. Mesalamine exerts a local anti-inflammatory effect on the colonic mucosa.
Deuterium-labeled compounds, such as Balsalazide-d3, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in quantitative analyses. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to altered metabolic rates, making these compounds useful for studying drug metabolism and pharmacokinetics.
Physicochemical Properties and Synthesis
Balsalazide-d3 is a labeled analog of Balsalazide. While specific data for Balsalazide-d3 is not widely published, its properties are expected to be very similar to Balsalazide, with the key difference being its molecular weight.
Table 1: Physicochemical Properties of Balsalazide and Balsalazide-d3
| Property | Balsalazide | Balsalazide-d3 |
| Chemical Name | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid | (E)-5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid-d3 |
| Molecular Formula | C₁₇H₁₅N₃O₆ | C₁₇H₁₂D₃N₃O₆ |
| Molecular Weight | 357.32 g/mol | ~360.34 g/mol |
| Appearance | Orange to yellow microcrystalline powder | Expected to be similar to Balsalazide |
| Solubility | Freely soluble in water and isotonic saline (as disodium salt) | Expected to be similar to Balsalazide |
Note: The exact molecular weight of Balsalazide-d3 may vary depending on the specific positions of the deuterium atoms.
The synthesis of Balsalazide has been described in the literature and typically involves the diazotization of 4-aminobenzoyl-β-alanine followed by coupling with salicylic acid. The synthesis of Balsalazide-d3 would involve using a deuterated precursor in this synthetic route.
Primary Research Use: Internal Standard in Bioanalysis
The principal application of Balsalazide-d3 is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS. In such assays, a known quantity of the internal standard (Balsalazide-d3) is added to biological samples (e.g., plasma, urine) containing the analyte of interest (Balsalazide).
The advantages of using a stable isotope-labeled internal standard like Balsalazide-d3 include:
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Similar Chemical and Physical Properties: It behaves almost identically to the analyte during sample preparation, extraction, and chromatography, thus compensating for any sample loss or variability.
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Co-elution with Analyte: In liquid chromatography, it typically co-elutes with the non-labeled analyte.
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Distinct Mass Spectrometric Detection: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
Experimental Protocols
Quantification of Balsalazide in Human Plasma using LC-MS/MS with Balsalazide-d3 as an Internal Standard
Objective: To determine the concentration of Balsalazide in human plasma samples.
Materials:
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Human plasma samples
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Balsalazide analytical standard
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Balsalazide-d3 (internal standard)
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Water, LC-MS grade
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Solid Phase Extraction (SPE) cartridges
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
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Preparation of Standard and Quality Control (QC) Samples:
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Prepare stock solutions of Balsalazide and Balsalazide-d3 in methanol.
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Prepare calibration standards by spiking blank human plasma with known concentrations of Balsalazide.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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Sample Preparation (Solid Phase Extraction):
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To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the Balsalazide-d3 internal standard working solution.
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Vortex mix the samples.
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Condition the SPE cartridges with methanol followed by water.
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Load the plasma samples onto the SPE cartridges.
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Wash the cartridges with a low-organic solvent mixture to remove interferences.
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Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol).
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate Balsalazide from endogenous plasma components.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Balsalazide: Monitor a specific precursor-to-product ion transition (e.g., m/z 358.1 → 199.1).
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Balsalazide-d3: Monitor the corresponding mass-shifted transition (e.g., m/z 361.1 → 202.1).
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Data Analysis:
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Integrate the peak areas for both Balsalazide and Balsalazide-d3.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Mechanism of Action and Signaling Pathways
Balsalazide itself is pharmacologically inactive. Its therapeutic effect is derived from its active metabolite, mesalamine (5-ASA). The mechanism of action of 5-ASA is not fully elucidated but is believed to be topical rather than systemic. It is thought to modulate local inflammatory responses in the colon through several mechanisms.
Inhibition of Inflammatory Mediators
Mesalamine is believed to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut mucosa.
Antioxidant Activity
Mesalamine has been shown to have antioxidant properties, which may help to reduce oxidative stress and tissue damage in the inflamed colon.
Effects on Cytokine Production
Mesalamine may also modulate the production and activity of various pro-inflammatory cytokines.
Visualizations
Balsalazide Activation and Mechanism of Action
Caption: Metabolic activation of Balsalazide in the colon and its anti-inflammatory mechanism.
Experimental Workflow for Bioanalysis
Caption: A typical workflow for the quantitative analysis of Balsalazide using Balsalazide-d3.
Quantitative Data
The following table summarizes pharmacokinetic parameters for Balsalazide and its major metabolites from a study in healthy volunteers. It is important to note that this data is for the non-deuterated compound.
Table 2: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Adults
| Parameter | Balsalazide | 5-ASA (Mesalamine) | N-Ac-5-ASA |
| Tmax (h) | 1.9 | 9.5 | 10.5 |
| t½ (h) | 1.9 | 9.5 | 10.4 |
| Mean % of dose excreted in urine over 12h | 0.16% | 4.6% | 15.6% |
Data is presented as mean values. Tmax is the time to reach maximum plasma concentration. t½ is the terminal half-life. N-Ac-5-ASA is N-acetyl-5-aminosalicylic acid. Source: FDA Drug Approval Package for GIAZO (Balsalazide disodium)
Conclusion
Balsalazide-d3 is a crucial tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary role as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Balsalazide in various biological matrices. This capability is essential for preclinical and clinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Balsalazide. While specific research studies employing Balsalazide-d3 are not extensively documented in publicly available literature, its application follows well-established principles of bioanalysis using stable isotope-labeled internal standards. The information and representative protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working with Balsalazide and related compounds.
